2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide 2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941993-85-7
VCID: VC4147498
InChI: InChI=1S/C20H18N2O4S/c1-25-15-9-8-13(10-16(15)26-2)19(24)22-20-14(18(21)23)11-17(27-20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24)
SMILES: COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.43

2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide

CAS No.: 941993-85-7

Cat. No.: VC4147498

Molecular Formula: C20H18N2O4S

Molecular Weight: 382.43

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide - 941993-85-7

Specification

CAS No. 941993-85-7
Molecular Formula C20H18N2O4S
Molecular Weight 382.43
IUPAC Name 2-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide
Standard InChI InChI=1S/C20H18N2O4S/c1-25-15-9-8-13(10-16(15)26-2)19(24)22-20-14(18(21)23)11-17(27-20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24)
Standard InChI Key YRTNENONPDKXJV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC

Introduction

2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound with a unique structural arrangement. It features a thiophene ring, a phenyl group, and a benzamide moiety with methoxy substitutions. This compound is identified by the CAS number 941993-85-7 and has a molecular formula of C20H18N2O4S, with a molecular weight of approximately 382.4 g/mol .

Structural Features

The compound's structure includes:

  • Thiophene Ring: A five-membered aromatic ring containing sulfur.

  • Phenyl Group: Attached to the thiophene ring, contributing to its aromatic properties.

  • Benzamide Moiety: Substituted with methoxy groups at the 3 and 4 positions, influencing its biological activity.

Synthesis

The synthesis of 2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves several steps, including the reaction of a thiophene derivative with a benzoyl chloride in the presence of a base. This process requires careful control of conditions to achieve high yields and purity.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylateSimilar thiophene core; different carboxylate groupPotential anti-inflammatory and antimicrobial properties
2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamideThiophene ring with benzamide moietyLimited data; potential for medicinal applications
Methyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylateSimilar thiophene core; different benzamide substituentPotential anti-inflammatory properties

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